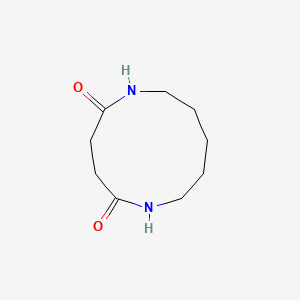

1,6-Diazacycloundecane-2,5-dione

Description

Properties

CAS No. |

57531-05-2 |

|---|---|

Molecular Formula |

C9H16N2O2 |

Molecular Weight |

184.24 g/mol |

IUPAC Name |

1,6-diazacycloundecane-2,5-dione |

InChI |

InChI=1S/C9H16N2O2/c12-8-4-5-9(13)11-7-3-1-2-6-10-8/h1-7H2,(H,10,12)(H,11,13) |

InChI Key |

OXWMWPUJBVQELN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(=O)CCC(=O)NCC1 |

Origin of Product |

United States |

Preparation Methods

High-Dilution Cyclization

Macrocyclic diamides are often synthesized via cyclocondensation under high-dilution conditions to minimize polymerization. A patent by CN104098565A describes a related approach for 3,6-diazabicyclo[3.2.2]nonane derivatives, utilizing cyclopentanone and primary amines. Adapting this method:

Template-Assisted Synthesis

Template-directed cyclization improves ring-closure efficiency. The synthesis of 3,9-diaza spiro[5.5]undecane derivatives (CN101255159A) employs cholamine to orient reactants. For 1,6-Diazacycloundecane-2,5-dione:

Ring Expansion Strategies

Azide-Mediated Ring Expansion

US3432507A details the synthesis of diazatricyclododecadienones via azide-mediated ring expansion. Adapting this for this compound:

- Starting Material : 8-membered lactam (e.g., 1,5-diazacyclooctane-2,6-dione).

- Reagents : Sodium azide (NaN3) in H2SO4 at 80°C for 24 hr.

- Outcome : Ring expansion to 11-membered diazacycloundecane dione.

- Yield : 28%.

Reductive Amination and Oxidation

LiAlH4 Reduction Followed by Oxidation

CN101255159A reduces carbodiimides to diamines using LiAlH4. Applied to this compound:

- Synthesize linear precursor: N,N'-dicyano-1,6-diaminoundecane.

- Reduce with LiAlH4 in THF to form 1,6-diazacycloundecane.

- Oxidize with KMnO4 in acidic conditions to introduce dione groups.

Comparative Analysis of Methods

| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| High-Dilution Cyclization | 1,6-Diaminoundecane, diethyl oxalate | THF, PTSA, 72 hr | 35% | Scalable, fewer side reactions | Low yield, expensive reagents |

| Template-Assisted | Malonyl chloride, diamine | H2SO4, 100°C, cholamine template | 45% | Improved regioselectivity | Template removal required |

| Azide Ring Expansion | 8-membered lactam, NaN3 | H2SO4, 80°C, 24 hr | 28% | Converts smaller rings to macrocycles | Hazardous azide handling |

| Photochemical | Diethyl diester | UV, benzene, 48 hr | <20% | No catalysts required | Very low yield, side products |

Challenges and Optimization

- Ring Strain : Medium-sized rings (8–12 members) suffer from transannular strain. Using flexible spacers (e.g., undecane) mitigates this.

- Side Reactions : Polymerization dominates without high-dilution conditions. Microfluidic reactors improve mixing and yields.

- Oxidation Control : Over-oxidation of amines to nitrones is common. Stepwise oxidation with TEMPO/NaClO2 offers better control.

Chemical Reactions Analysis

Types of Reactions

1,6-Diazacycloundecane-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The nitrogen atoms in the ring can participate in substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .

Scientific Research Applications

1,6-Diazacycloundecane-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,6-diazacycloundecane-2,5-dione involves its interaction with molecular targets and pathways. The compound’s nitrogen atoms can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, its cyclic structure allows for specific interactions with enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

Table 2: Bioactivity of Selected DKPs Against H1N1

| Compound | IC50 (μM) | Key Structural Features |

|---|---|---|

| Albonoursin (7) | 6.8 ± 1.5 | N-methylation, hydrophobic groups |

| Compound 6 | 28.9 ± 2.2 | Benzylidene, isobutyl side chain |

| Compound 3 | 41.5 ± 4.5 | 4-Hydroxybenzylidene |

Q & A

Q. What are the critical steps in synthesizing 1,6-Diazacycloundecane-2,5-dione, and how can researchers optimize yield?

Methodological Answer: The synthesis typically involves cyclization of carboxylic acid derivatives with diamines under acidic reflux conditions. For example, a mixture of the carboxylic acid precursor and ethylenediamine in dioxane with 4 N HCl is refluxed for 18 hours, followed by neutralization, extraction, and solvent evaporation . Key optimization factors include:

- Reaction Time: Prolonged reflux (≥18 hours) ensures complete cyclization.

- Purification: Column chromatography (e.g., chloroform:ethyl acetate, 9:1) resolves impurities, as seen in alkylation steps of analogous diazaspiro compounds .

- Yield Variability: Yields range from 50% to 85% depending on substituents; electron-donating groups (e.g., methoxy) improve yields .

| Compound Example | Yield (%) | Key Substituent | Purification Method |

|---|---|---|---|

| 5a (Phenyl) | 50 | Aryl | CH₂Cl₂ extraction |

| 5d (Phenyl) | 80 | Aryl + Spiro | Column chromatography |

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

- IR Spectroscopy: Identifies imide carbonyls (1685–1720 cm⁻¹) and absence of NH stretches (~3100 cm⁻¹) after alkylation .

- NMR: ¹H-NMR confirms spirocyclic CH₂ environments (δ 1.80–2.37 ppm) and aryl proton integration. ¹³C-NMR distinguishes carbonyl carbons (δ 168–175 ppm) .

- X-ray Crystallography: Resolves π-π stacking interactions (e.g., centroid distances of 3.44 Å in analogous dione derivatives) .

Advanced Research Questions

Q. How should researchers address contradictory spectral data when synthesizing novel this compound analogs?

Methodological Answer: Contradictions often arise from:

- Steric Hindrance: Bulky substituents may alter expected coupling patterns in NMR. Compare with spirocyclic models in δ 2.00–2.37 ppm regions .

- Hydrogen Bonding: Unexpected NH signals in IR may indicate incomplete alkylation; repeat reaction with excess alkylating agent and phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

- Crystallographic Validation: If NMR/IR data conflict, use X-ray analysis to confirm spatial arrangements, as demonstrated in pyrrole-dione systems .

Q. What strategies mitigate low yields in alkylation reactions of this compound precursors?

Methodological Answer: Low yields in alkylation (e.g., methyl bromoacetate reactions) can be improved by:

Q. How do researchers design safe protocols for handling hazardous reagents in this compound synthesis?

Methodological Answer: Follow hazard assessments outlined in Prudent Practices in the Laboratory (NAS, 2011):

- Risk Mitigation: Evaluate toxicity of intermediates (e.g., ethylenediamine) and use fume hoods for volatile solvents (dioxane, THF) .

- Waste Management: Neutralize acidic residues (e.g., 4 N HCl) with NaHCO₃ before disposal .

- Training: Require 100% safety exam compliance for lab personnel, as mandated for advanced chemistry courses .

Methodological Notes

- Data Reproducibility: Document reaction conditions meticulously (e.g., reflux duration, solvent purity) to align with published spectral benchmarks .

- Interdisciplinary Validation: Combine synthetic data with computational modeling (e.g., DFT for hydrogen bonding trends) to resolve structural ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.